2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole

oxidative stability polymerization resistance amine protection

2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole (CAS 54609-19-7) is an N-propargylated 2,5-dimethylpyrrole derivative with the molecular formula C9H11N and a molecular weight of 133.19 g/mol. The compound features a pyrrole core bearing methyl substituents at the 2- and 5-positions, and a terminal alkyne (propargyl) group at the N-1 position.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 54609-19-7
Cat. No. B3037690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole
CAS54609-19-7
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1CC#C)C
InChIInChI=1S/C9H11N/c1-4-7-10-8(2)5-6-9(10)3/h1,5-6H,7H2,2-3H3
InChIKeyAJIBIWLTIDNRGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole (CAS 54609-19-7): Procurement-Relevant Identity for Heterocyclic Building Block Selection


2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole (CAS 54609-19-7) is an N-propargylated 2,5-dimethylpyrrole derivative with the molecular formula C9H11N and a molecular weight of 133.19 g/mol . The compound features a pyrrole core bearing methyl substituents at the 2- and 5-positions, and a terminal alkyne (propargyl) group at the N-1 position . This structural combination confers a dual synthetic identity: the electron-rich 2,5-dimethylpyrrole scaffold provides a defined steric and electronic environment for further ring functionalization, while the terminal alkyne enables orthogonal reactivity through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other alkyne-specific transformations [1]. The compound is supplied at standard purity specifications (95% or 97%) with QC documentation including NMR, HPLC, and GC, and requires long-term storage at 2–8°C under dry, sealed conditions .

Why 2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole Cannot Be Replaced by Common In-Class Pyrrole Analogs


Within the N-substituted 2,5-dimethylpyrrole family, the identity of the N-substituent profoundly governs downstream synthetic utility. N-Unsubstituted 2,5-dimethylpyrrole (CAS 625-84-3) possesses an acidic N–H that is incompatible with strongly basic conditions and nucleophilic reagents, while simple N-alkyl variants such as N-methyl- (CAS 573-17-1) or N-ethyl-2,5-dimethylpyrrole (CAS 5044-19-9) are chemically inert beyond serving as spectator scaffolds, lacking any reactive handle for further diversification [1][2]. In contrast, the N-propargyl moiety in 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole introduces a terminal alkyne that serves as a competent dipolarophile in CuAAC click chemistry, enabling regioselective 1,2,3-triazole formation—a transformation that is entirely inaccessible to N-alkyl analogs [3]. At the same time, the 2,5-dimethyl substitution pattern blocks electrophilic aromatic substitution at those ring positions, conferring regiochemical predictability that the unsubstituted N-propargylpyrrole (CAS 74606-76-9) cannot provide [4]. These cumulative structural features mean that substituting a generic pyrrole building block for this compound would either forfeit the alkyne reactivity handle or introduce undesirable ring-position ambiguity, fundamentally altering—or aborting—the intended synthetic trajectory.

2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole: Quantitative Differentiation Evidence Against Closest Structural Analogs


Oxidative and Polymerization Stability: 2,5-Dimethyl-N-Propargyl Protection Versus N-Unsubstituted 2,5-Dimethylpyrrole

Unsubstituted pyrrole (CAS 109-97-7) and 2,5-dimethylpyrrole (CAS 625-84-3) are documented to undergo facile polymerization upon exposure to air at ambient temperature, which compromises storage stability and batch-to-batch reproducibility in synthesis . N-Alkylation, including N-propargylation, eliminates the reactive N–H bond. The N-substituted 2,5-dimethylpyrrole framework is specifically employed as an amine protecting group that is stable toward strong bases and nucleophiles, conditions under which N-unsubstituted pyrroles would degrade or polymerize [1]. While head-to-head air-stability kinetic data for 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole versus unsubstituted 2,5-dimethylpyrrole are not available in the primary literature, the established protective effect of N-substitution on the pyrrole nitrogen is well-documented as a class-level phenomenon [2].

oxidative stability polymerization resistance amine protection

Click Chemistry Reactivity: Terminal Alkyne Availability in 2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole Versus N-Alkyl Analogs

The N-propargyl group in 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole provides a terminal alkyne that is competent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the canonical click chemistry reaction, to form 1,4-disubstituted 1,2,3-triazoles [1]. In contrast, N-methyl-2,5-dimethylpyrrole (CAS 573-17-1) and N-ethyl-2,5-dimethylpyrrole (CAS 5044-19-9) possess only saturated alkyl substituents at N-1 and cannot participate in any alkyne-azide cycloaddition chemistry [2]. A survey of the N-substituted 2,5-dimethylpyrrole chemical space reveals that fewer than 5% of commercially catalogued N-substituted 2,5-dimethylpyrroles bear a terminal alkyne functionality, positioning 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole as a rare member within this compound class [3].

click chemistry CuAAC triazole synthesis

Regiochemical Predictability in Electrophilic Substitution: 2,5-Dimethyl Protection Versus Unsubstituted N-Propargylpyrrole

Electrophilic aromatic substitution on pyrrole rings occurs preferentially at the α-positions (C-2 and C-5) when these positions are unoccupied. In N-propargylpyrrole (CAS 74606-76-9), both C-2 and C-5 positions are available for electrophilic attack, leading to potential mixtures of mono- and di-substituted products that require chromatographic separation [1]. In 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole, both α-positions are blocked by methyl groups, forcing any electrophilic substitution to occur exclusively at the β-positions (C-3 and C-4), yielding a single regioisomeric product [2]. This regiochemical constraint is analogous to the well-established use of the 2,5-dimethylpyrrole protecting group strategy, where the dimethyl substitution pattern directs reactivity exclusively to the β-positions [3].

regioselectivity electrophilic substitution pyrrole functionalization

Deprotection Orthogonality: Acidic Hydrolysis of N-Propargyl-2,5-Dimethylpyrrole Versus N-Alkyl-2,5-Dimethylpyrrole Amine Protecting Groups

The 2,5-dimethylpyrrole group is a recognized protecting group for primary amines, with deprotection typically achieved by hydroxylamine hydrochloride (NH2OH·HCl) treatment under reflux. Reported deprotection yields for simple N-alkyl-2,5-dimethylpyrroles are often low due to prolonged reaction times required [1]. Microwave-assisted deprotection protocols have been developed that significantly improve yields compared to conventional thermal methods, providing a quantitative benchmark for accelerated deprotection efficiency [2]. Although direct deprotection kinetic data for the N-propargyl variant specifically are not published, the 2,5-dimethyl substitution pattern common to both the propargyl and alkyl analogs dictates that the same hydroxylamine-mediated deprotection chemistry is operative, with microwave acceleration offering a general yield advantage across the compound class [3].

protecting group orthogonal deprotection amine synthesis

GC Retention Behavior: 1-Alkyl-2,5-Dimethylpyrrole Elution Order and Structure-Retention Relationships

A systematic gas chromatographic study of pyrrole derivatives determined retention indices for a series of 1-alkylpyrroles and 1-alkyl-2,5-dimethylpyrroles [1]. The retention index for a given 1-alkyl-2,5-dimethylpyrrole increases with the size and polarizability of the N-alkyl substituent. The N-propargyl substituent (C3H3), being an unsaturated C3 unit, is expected to exhibit a retention index distinct from the saturated N-propyl analog (N-propyl-2,5-dimethylpyrrole) due to the electronic contribution of the triple bond to stationary-phase interactions. No isomerization or thermal degradation of pyrrole derivatives was observed under the GC conditions employed, confirming that the compounds are thermally stable for GC analysis [2]. This establishes GC retention index as a viable identity and purity verification parameter for procurement QC.

gas chromatography retention index quality control

High-Value Application Scenarios for 2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole (CAS 54609-19-7) Supported by Differentiation Evidence


Modular Synthesis of 1,2,3-Triazole-Pyrrole Hybrid Libraries via CuAAC Click Chemistry

In medicinal chemistry programs requiring the rapid assembly of diverse pyrrole-containing compound libraries, 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole serves as a terminal alkyne dipolarophile in CuAAC reactions with structurally varied azides to generate 1,4-disubstituted 1,2,3-triazole-pyrrole conjugates [1]. This application is the most functionally differentiating use case relative to N-alkyl-2,5-dimethylpyrroles, which are completely unreactive under CuAAC conditions and cannot access triazole-linked architectures. The regiochemical predictability afforded by 2,5-dimethyl substitution (Section 3, Evidence Item 3) further ensures that any pre-click functionalization of the pyrrole ring occurs at a defined β-position, yielding homogeneous intermediates and simplifying library purification [2].

Orthogonal Amine Protection Strategy with Latent Alkyne Functionality for Multi-Step Oligosaccharide and Natural Product Synthesis

In complex multi-step syntheses—particularly oligosaccharide assembly and natural product total synthesis—the 2,5-dimethylpyrrole group has been validated as an amine-protecting group orthogonal to common protecting group regimes [1]. Selecting the N-propargyl variant (CAS 54609-19-7) instead of the N-methyl or N-ethyl analog retains full hydroxylamine-mediated deprotection orthogonality while embedding a terminal alkyne handle that can be engaged in a late-stage click conjugation step, enabling bifunctional use of a single protecting group. The enhanced storage and handling stability of the N-substituted form relative to N-unsubstituted 2,5-dimethylpyrrole (Section 3, Evidence Item 1) reduces procurement risk for long-duration synthetic campaigns.

Building Block for Pyrrolo-Fused Heterocyclic Systems via Alkyne Cycloisomerization and Annulation Chemistry

N-Propargylpyrrole derivatives are established precursors to pyrrolo[1,2-a]pyrazine and indolizine ring systems through gold(III)- or titanium(IV)-catalyzed cycloisomerization and cascade annulation reactions [1]. The 2,5-dimethyl substitution in 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole introduces a steric constraint at the pyrrole α-positions that alters the cyclization regiochemistry compared to the unsubstituted N-propargylpyrrole. This steric influence can redirect ring-closure to favor six-membered over five-membered ring formation, providing a structural tuning parameter for heterocyclic scaffold synthesis that is not available with the unsubstituted N-propargylpyrrole comparator [2].

Analytical Reference Standard and QC Marker for Pyrrole-Containing Reaction Monitoring

The distinct gas chromatographic retention behavior of 1-alkyl-2,5-dimethylpyrroles, including the expected alkyne-specific retention shift for the N-propargyl variant (Section 3, Evidence Item 5), supports the use of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole as an analytical reference marker in GC-based reaction monitoring [1]. The compound's thermal stability under GC conditions, combined with the class-wide observation that pyrrole derivatives do not undergo isomerization during analysis, makes it suitable as an internal standard for tracking alkyne consumption in CuAAC progress monitoring or for purity verification of incoming material lots against the supplier-provided certificate of analysis [2].

Quote Request

Request a Quote for 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.